molecular formula C16H16ClF3N4 B8175992 Enpatoran hydrochloride

Enpatoran hydrochloride

Cat. No.: B8175992
M. Wt: 356.77 g/mol
InChI Key: OHYZGHQWGHDMRP-ZVWHLABXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M5049 (hydrochloride) is a novel small molecule that acts as a selective inhibitor of Toll-like receptor 7 and Toll-like receptor 8. These receptors are transmembrane proteins that recognize single-stranded RNA, leading to immune cell activation and inflammatory cytokine production. M5049 (hydrochloride) has shown potential in treating autoimmune diseases such as lupus by inhibiting these receptors .

Preparation Methods

The synthesis of M5049 (hydrochloride) involves a series of chemical reactions designed to produce a molecule with drug-like properties. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

M5049 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

M5049 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of Toll-like receptor 7 and Toll-like receptor 8.

    Biology: It is used to investigate the role of Toll-like receptor 7 and Toll-like receptor 8 in immune cell activation and inflammatory cytokine production.

    Medicine: It has potential therapeutic applications in treating autoimmune diseases such as lupus by inhibiting Toll-like receptor 7 and Toll-like receptor 8.

    Industry: It is used in the development of new drugs targeting Toll-like receptor 7 and Toll-like receptor 8

Mechanism of Action

M5049 (hydrochloride) exerts its effects by binding to and stabilizing the Toll-like receptor 8 dimer in its inactive state, preventing the binding of ligands. A similar mode of action is suggested for Toll-like receptor 7 inhibition. This inhibition blocks the activation of these receptors, reducing immune cell activation and inflammatory cytokine production .

Comparison with Similar Compounds

M5049 (hydrochloride) is unique in its dual inhibition of Toll-like receptor 7 and Toll-like receptor 8. Similar compounds include:

M5049 (hydrochloride) stands out due to its potent and selective activity, long duration of action, and ability to reduce disease in preclinical models of lupus .

Properties

IUPAC Name

5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4.ClH/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15;/h1-5,11-12H,6,8-9,21H2;1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYZGHQWGHDMRP-ZVWHLABXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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